

p-Ethynylphenylalanine chemical structure and properties

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Compound of Interest

Compound Name: *p*-Ethynylphenylalanine

Cat. No.: B3050686

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An In-depth Technical Guide to **p-Ethynylphenylalanine**

Introduction

p-Ethynylphenylalanine (pEPA), also known as 4-Ethynyl-L-phenylalanine, is a synthetically derived, non-proteinogenic amino acid. It has emerged as a critical pharmacological tool for researchers in neuroscience and drug development. Its primary significance lies in its function as a potent and selective inhibitor of tryptophan hydroxylase (TPH), the rate-limiting enzyme in the biosynthesis of serotonin.[1] This selective action allows for the controlled depletion of serotonin, providing a powerful method to investigate the extensive roles of this neurotransmitter in various physiological and pathological processes.[1][2] Furthermore, the presence of a terminal alkyne group makes **p-Ethynylphenylalanine** a valuable reagent for "click chemistry," enabling its use in bioconjugation and molecular labeling applications.[3][4]

Chemical Structure and Physicochemical Properties

p-Ethynylphenylalanine is an analog of the natural amino acid L-phenylalanine, distinguished by an ethynyl group ($-C\equiv CH$) substituted at the para position of the phenyl ring.

- IUPAC Name: (2S)-2-amino-3-(4-ethynylphenyl)propanoic acid[5]
- Molecular Formula: $C_{11}H_{11}NO_2$ [5]
- SMILES: N--INVALID-LINK--C(O)=O[6]

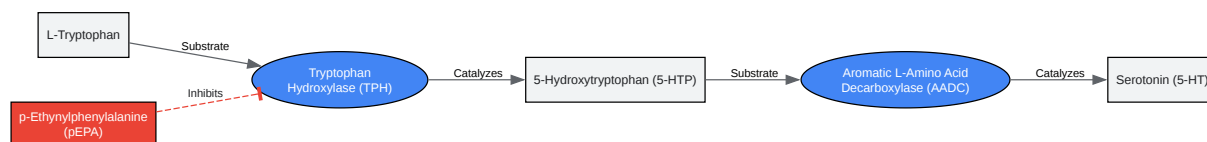
- InChI Key: PPDNGMUGVMESGE-JTQLQIEISA-N[5]

Quantitative physicochemical data are summarized in the table below.

Property	Value	Source
Molecular Weight	189.21 g/mol	[5]
CAS Number	278605-15-5	[3][5]
Solubility	DMSO: 2.0 - 2.22 mg/mL (10.6 - 11.73 mM)	[6][7]
1M HCl (pH 1): 216.0 mg/mL (1141.6 mM)	[7]	
1M NaOH (pH 11): 216.0 mg/mL (1141.6 mM)	[7]	
Stock Solution Storage	-80°C for up to 6 months; -20°C for up to 1 month	[3][6]

Mechanism of Action and Biological Activity

p-Ethynylphenylalanine exerts its biological effects primarily through the competitive and reversible inhibition of tryptophan hydroxylase (TPH).[1][3] TPH catalyzes the conversion of L-tryptophan to 5-hydroxytryptophan (5-HTP), which is the initial and rate-limiting step in the synthesis of serotonin (5-hydroxytryptamine, 5-HT).[1][8] By inhibiting TPH, **p-Ethynylphenylalanine** effectively reduces the production of serotonin in both the central and peripheral nervous systems.[1]



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Caption: Inhibition of the serotonin synthesis pathway by **p-Ethynylphenylalanine**.

Potency and Selectivity

p-Ethynylphenylalanine is a highly selective inhibitor. It demonstrates significantly greater potency for TPH compared to other aromatic amino acid hydroxylases.^[1] This selectivity is crucial for its utility as a research tool, as it minimizes off-target effects.

Parameter	Value / Observation	Source
TPH Inhibition (K _i)	32.6 ± 6.2 μM (competitive vs. tryptophan)	[1][3][7]
Comparison to pCPA	~10 times more potent than p-chlorophenylalanine (pCPA) in vivo	[1]
Selectivity	Little to no inhibitory activity toward Tyrosine Hydroxylase (TH)	[1]
No inhibition of Phenylalanine Hydroxylase (PAH) or tyrosinase	[1]	
Receptor Affinity	Poor ligand for various serotonin (5-HT) receptors	[1][3][7]

In Vivo Effects

Administration of **p-Ethynylphenylalanine** to animal models leads to a rapid and significant decrease in serotonin levels.

Study Parameter	Observation	Source
Animal Model	Male Sprague-Dawley rats	[1][6]
Dosage	30 mg/kg (i.p.)	[1]
Effect on TPH Activity	95 ± 5% decrease in brain TPH activity at 24 hours	[1]
Effect on Serotonin	85% decrease in brain serotonin (5-HT) and 5-HIAA levels at 24 hours	[1]
Duration of Effect	Serotonin levels return to normal after 12 days following a single 5 mg/kg injection	[2]

Experimental Protocols

Protocol 1: In Vitro TPH Enzyme Activity Assay

This protocol is adapted from methodologies used to characterize TPH inhibitors. It measures the enzymatic conversion of L-tryptophan to 5-hydroxytryptophan (5-HTP), which is then quantified by HPLC.

A. Materials and Reagents:

- Purified recombinant TPH enzyme
- p-Ethynylphenylalanine** (inhibitor)
- L-tryptophan (substrate)
- (6R)-L-erythro-5,6,7,8-tetrahydrobiopterin (BH₄, cofactor)

- Ferrous ammonium sulfate
- Catalase
- Dithiothreitol (DTT)
- Assay Buffer: 40 mM Na-HEPES, pH 7.0
- Stop Solution: 2% (v/v) acetic acid in ethanol
- HPLC system with fluorescence or electrochemical detection

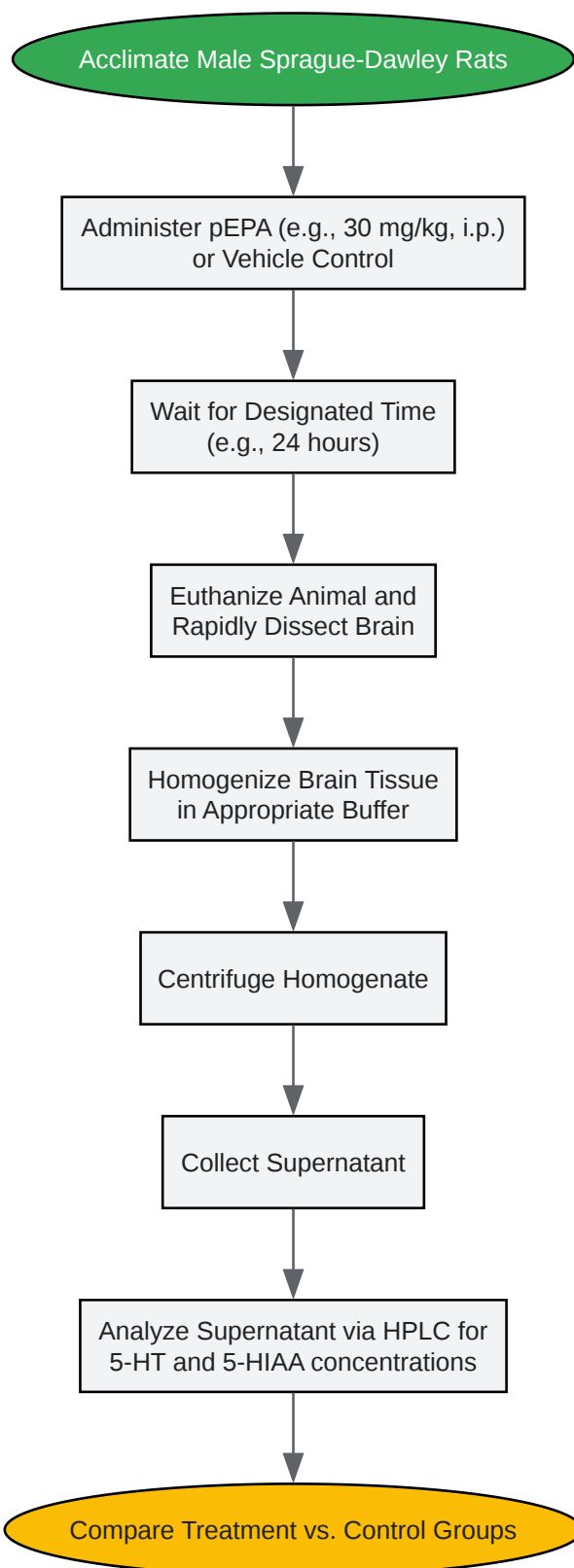
B. Procedure:

- Enzyme Preparation: Prepare a solution of purified TPH in the assay buffer.
- Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture (e.g., 50 μ L final volume) containing:
 - Assay Buffer
 - Catalase (0.05 mg/mL)
 - Ferrous ammonium sulfate (10 μ M)
 - L-tryptophan (e.g., 20 μ M for standard assay; variable for K_i determination)
 - Varying concentrations of **p-Ethynylphenylalanine** (dissolved in an appropriate solvent like DMSO, ensuring final solvent concentration is low and consistent across all samples).
- Enzyme Addition: Add the prepared TPH enzyme to the reaction mixture and pre-incubate for 5-10 minutes at 37°C.
- Initiation of Reaction: Initiate the enzymatic reaction by adding a mixture of BH_4 (200 μ M final concentration) and DTT (2 mM final concentration).
- Incubation: Incubate the reaction at 37°C for a defined period (e.g., 15-30 minutes), ensuring the reaction is within the linear range.

- Termination of Reaction: Stop the reaction by adding an equal volume of cold Stop Solution. This precipitates the enzyme.
- Sample Processing: Centrifuge the tubes at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated protein.
- Quantification: Transfer the supernatant to an HPLC vial and analyze for the presence of 5-HTP. The amount of 5-HTP produced is directly proportional to the TPH activity.
- Data Analysis: Calculate the percent inhibition for each pEPA concentration relative to a vehicle control. Determine the IC_{50} value by fitting the data to a dose-response curve. For kinetic analysis, repeat the experiment with varying substrate concentrations to determine the inhibition type and K_i value using Michaelis-Menten and Lineweaver-Burk plots.

Protocol 2: In Vivo TPH Inhibition in Rodents

This protocol outlines the steps to assess the effect of **p-Ethynylphenylalanine** on brain serotonin levels in rats, based on published studies.^{[1][2]}



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Caption: Experimental workflow for assessing in vivo TPH inhibition.

A. Materials and Animals:

- Male Sprague-Dawley rats (e.g., 200 g)[6]
- **p-Ethynylphenylalanine**
- Sterile vehicle solution (e.g., saline)
- Syringes and needles for intraperitoneal (i.p.) injection
- Dissection tools
- Tissue homogenizer
- High-speed refrigerated centrifuge
- HPLC system for quantifying serotonin (5-HT) and its metabolite, 5-hydroxyindoleacetic acid (5-HIAA).

B. Procedure:

- Animal Acclimation: Acclimate rats to the housing facility for at least one week prior to the experiment, with ad libitum access to food and water.
- Drug Preparation: Dissolve **p-Ethynylphenylalanine** in the vehicle to the desired concentration for injection (e.g., for a 30 mg/kg dose).
- Administration: Divide animals into treatment and control groups. Administer **p-Ethynylphenylalanine** via i.p. injection to the treatment group and an equivalent volume of vehicle to the control group.
- Post-Injection Period: Return animals to their cages. The time point for tissue collection can vary; a 24-hour period is effective for observing significant depletion.[1]
- Tissue Collection: At the designated time point, euthanize the animals using an approved method. Rapidly decapitate and dissect the brain. Specific regions like the midbrain, hippocampus, or striatum can be isolated on ice.[1][2]

- **Sample Preparation:** Weigh the collected tissue and homogenize in a suitable buffer (e.g., a perchloric acid solution to precipitate proteins).
- **Centrifugation:** Centrifuge the homogenate at high speed (e.g., 10,000 x g) at 4°C for 15 minutes.
- **Analysis:** Collect the supernatant, filter if necessary, and inject it into an HPLC system equipped with an appropriate column and detector (electrochemical or fluorescence) to measure the concentrations of 5-HT and 5-HIAA.
- **Data Analysis:** Express neurotransmitter levels as ng/mg of tissue. Use statistical tests (e.g., t-test or ANOVA) to compare the results from the pEPA-treated group to the vehicle-treated control group.

Synthesis Overview

The synthesis of **p-Ethynylphenylalanine** has been achieved through a Heck reaction. This process involves the coupling of trimethylsilylacetylene with N-tert-butyloxycarbonyl-4-iodo-L-phenylalanine methyl ester, followed by deprotection steps to yield the final product.[1]

Conclusion

p-Ethynylphenylalanine is a well-characterized and indispensable compound for neuropharmacological research. Its high potency and selectivity as a TPH inhibitor allow for precise manipulation of the serotonin system, facilitating studies on the role of serotonin in health and disease.[1] Its dual functionality as a click chemistry reagent further broadens its applicability in modern biochemical and cell biology research.[3] The detailed protocols provided herein offer a guide for researchers to effectively utilize **p-Ethynylphenylalanine** in both in vitro and in vivo experimental settings.

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